

GSK-1004723 cross-reactivity with other receptors

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Compound of Interest

Compound Name: GSK-1004723

Cat. No.: B1672344

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GSK-1004723 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding **GSK-1004723**, with a focus on its receptor interaction profile. The following frequently asked questions (FAQs) and troubleshooting guides address common inquiries and potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological profile of **GSK-1004723**?

GSK-1004723 is a potent and selective dual antagonist of the histamine H1 and H3 receptors. [1][2] It exhibits high affinity for both human recombinant H1 and H3 receptors. [1][2] Due to its dual antagonism, it was investigated as a potential therapy for allergic rhinitis. [1][2]

Q2: What are the binding affinities of **GSK-1004723** for the human histamine H1 and H3 receptors?

The binding affinities of **GSK-1004723** for the human histamine H1 and H3 receptors have been determined through radioligand binding assays. [1][2] The pKi values, which are the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

Receptor	Radioligand	Cell Line	pKi (mean ± SEM)
Human H1	[³ H]-Pyrilamine	CHO	10.2 ± 0.03
Human H3	[³ H]-Nα-methylhistamine	HEK293	10.6 ± 0.04

Q3: Is there a comprehensive cross-reactivity profile for **GSK-1004723** against other receptors?

Based on publicly available scientific literature, a comprehensive cross-reactivity panel for **GSK-1004723** against a broad range of other receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic) has not been published. The primary characterization of this compound has focused on its high affinity and selectivity for the histamine H1 and H3 receptors.^{[1][2]}

Troubleshooting Guide

Issue: I am observing an unexpected biological response in my experiment with **GSK-1004723**, which does not seem to be mediated by H1 or H3 receptor antagonism. How can I investigate potential off-target effects?

While **GSK-1004723** is reported to be a selective H1 and H3 antagonist, unexpected effects could arise from interactions with other receptors, ion channels, or enzymes. Here is a guide to help you troubleshoot:

- **Literature Review:** Conduct a thorough literature search for the pharmacological profiles of other dual H1/H3 antagonists. This may provide insights into potential off-target liabilities common to this class of compounds.
- **In Silico Analysis:** Use computational tools to predict the potential binding of **GSK-1004723** to other receptors based on its chemical structure. Several online databases and software platforms can perform such analyses.
- **Competitive Binding Assays:** If you hypothesize that the unexpected effect is due to interaction with a specific receptor, you can perform a competitive binding assay. In this

experiment, you would measure the ability of **GSK-1004723** to displace a known radiolabeled ligand for that receptor.

- **Broad Panel Screening:** For a more comprehensive assessment, consider submitting **GSK-1004723** to a commercial service that offers broad receptor-ligand screening (selectivity profiling). These services test the compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
- **Functional Assays:** If a potential off-target receptor is identified, it is crucial to confirm that binding translates into functional activity (agonism, antagonism, or inverse agonism). This can be achieved through specific functional assays for the identified receptor, such as measuring second messenger levels (e.g., cAMP, Ca²⁺) or downstream signaling events.

Experimental Protocols

Radioligand Binding Assay for Human H1 Receptor

- **Cell Preparation:** Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant H1 receptor are harvested and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The cell membranes are then isolated by centrifugation.
- **Assay Conditions:** The membrane suspension is incubated with the radioligand [³H]-pyrilamine and various concentrations of **GSK-1004723** in a final assay volume. Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., mianserin).
- **Incubation and Detection:** The reaction is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is quantified by liquid scintillation counting.
- **Data Analysis:** The inhibition constant (K_i) is calculated from the IC₅₀ value (the concentration of **GSK-1004723** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pK_i is then calculated as the negative logarithm of the K_i.

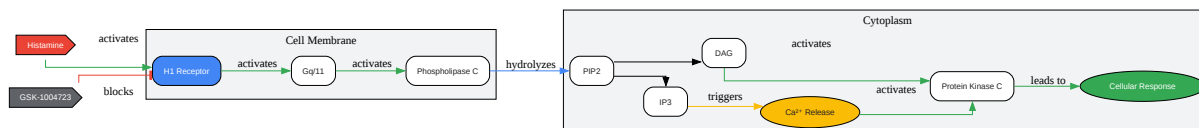
Radioligand Binding Assay for Human H3 Receptor

- **Cell Preparation:** Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant H3 receptor are used to prepare cell membranes as described for the H1 receptor assay.
- **Assay Conditions:** The membrane suspension is incubated with the radioligand [^3H]-N α -methylhistamine and various concentrations of **GSK-1004723**. Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 agonist (e.g., histamine).
- **Incubation and Detection:** The assay is performed similarly to the H1 binding assay, with incubation followed by rapid filtration and liquid scintillation counting.
- **Data Analysis:** The K_i and pK_i values are calculated as described for the H1 receptor binding assay.

Signaling Pathways

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[3] Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca^{2+}). DAG, along with the increased intracellular Ca^{2+} , activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. **GSK-1004723**, as an antagonist, blocks the initial activation of this pathway by histamine.

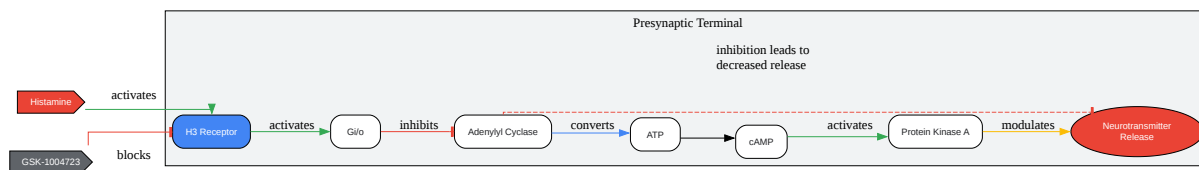


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Caption: Histamine H1 Receptor Signaling Pathway.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a GPCR that couples to the Gi/o family of G-proteins.[4][5] As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it can also inhibit the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin.[5][6] The signaling cascade initiated by H3 receptor activation involves the inhibition of adenylyl cyclase (AC), which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). **GSK-1004723** acts as an antagonist, blocking this inhibitory effect and thereby increasing the release of histamine and other neurotransmitters.



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Caption: Histamine H3 Receptor Signaling Pathway.

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